molecular formula C8H11BrO2 B1601610 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81036-84-2

7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B1601610
CAS No.: 81036-84-2
M. Wt: 219.08 g/mol
InChI Key: KOGVFXIYCXYORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C8H11BrO2 . It is a derivative of 1,4-Dioxaspiro[4.5]dec-7-ene, which has the molecular formula C8H12O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of atoms that share only one atom . The shared atom is called the spiroatom, typically a quaternary carbon atom . In this case, the spirocyclic system is composed of a seven-membered brominated ring and a four-membered ring with two oxygen atoms .

Properties

IUPAC Name

7-bromo-1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGVFXIYCXYORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=C1)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508865
Record name 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81036-84-2
Record name 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Reactant of Route 3
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Reactant of Route 4
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Reactant of Route 5
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Reactant of Route 6
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.